Xylopentaose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

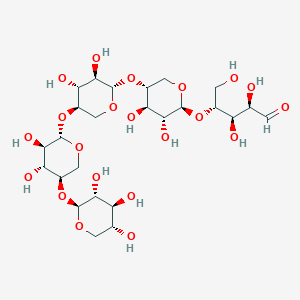

Xylopentaose is a type of xylooligosaccharide, which is a carbohydrate composed of five xylose units linked by β-1,4-glycosidic bonds It is derived from xylan, a major component of hemicellulose found in plant cell walls

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylopentaose can be synthesized through the enzymatic hydrolysis of xylan. Enzymes such as endo-1,4-β-xylanase and β-xylosidase are commonly used to break down xylan into xylooligosaccharides, including this compound . The hydrolysis process typically involves incubating xylan with these enzymes at optimal conditions, such as a temperature of 50-60°C and a pH of 5.0-6.0 .

Industrial Production Methods: Industrial production of this compound often involves the use of lignocellulosic biomass, such as agricultural residues or wood chips. The biomass is pretreated using methods like alkali pretreatment to increase the accessibility of xylan. Enzymatic hydrolysis is then carried out using recombinant strains of microorganisms that produce high levels of xylanase and xylosidase . The resulting xylooligosaccharides are purified using techniques like nanofiltration .

Chemical Reactions Analysis

Types of Reactions: Xylopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Enzymatic hydrolysis by xylanases and xylosidases results in the breakdown of this compound into smaller xylooligosaccharides and xylose . Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized xylooligosaccharides .

Common Reagents and Conditions:

Hydrolysis: Enzymes such as endo-1,4-β-xylanase and β-xylosidase at 50-60°C and pH 5.0-6.0.

Oxidation: Hydrogen peroxide under mild conditions.

Major Products:

Hydrolysis: Xylose, xylobiose, xylotriose.

Oxidation: Oxidized xylooligosaccharides.

Scientific Research Applications

Xylopentaose has a wide range of applications in scientific research:

Chemistry: Used as a substrate for studying the activity of xylanases and other glycoside hydrolases.

Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.

Medicine: Potential use in developing functional foods and dietary supplements that improve gut health.

Industry: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.

Mechanism of Action

Xylopentaose exerts its effects primarily through its interaction with enzymes and gut microbiota. As a prebiotic, it is not digested by human enzymes but is fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids that promote gut health . The molecular targets include various glycoside hydrolases that cleave the β-1,4-glycosidic bonds in this compound .

Comparison with Similar Compounds

Xylobiose: Composed of two xylose units.

Xylotriose: Composed of three xylose units.

Xylotetraose: Composed of four xylose units.

Xylohexaose: Composed of six xylose units.

Comparison: Xylopentaose is unique due to its specific chain length, which influences its prebiotic properties and enzymatic degradation patterns. Compared to shorter xylooligosaccharides like xylobiose and xylotriose, this compound provides a more sustained release of xylose upon hydrolysis . This makes it particularly valuable in applications requiring gradual fermentation and prolonged prebiotic effects .

Biological Activity

Xylopentaose, a xylooligosaccharide (XOS), is derived from the hydrolysis of xylan, a major component of hemicellulose found in plant cell walls. This compound has garnered attention for its biological activities, particularly in the context of gut health, prebiotic effects, and potential applications in various industries. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Overview of this compound

This compound (X5) is composed of five xylose units linked by β-(1→4) glycosidic bonds. It is part of a broader category of xylooligosaccharides that exhibit various biological functions, including prebiotic properties that promote beneficial gut microbiota.

2. Biological Activity

2.1 Prebiotic Effects

This compound has been shown to act as a prebiotic, stimulating the growth of beneficial gut bacteria. Research indicates that it can enhance the proliferation of specific probiotic strains such as Lactobacillus and Bifidobacterium, which are crucial for maintaining gut health.

- Case Study : A study isolated probiotic lactic acid bacteria (LAB) from ethnic pickled bamboo shoots that effectively fermented XOSs, including this compound. Strains such as Levicaseibacillus brevis demonstrated significant growth when exposed to this compound, highlighting its potential as a prebiotic substrate .

2.2 Impact on Gut Microbiota

The fermentation of this compound by gut microbiota leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits, including anti-inflammatory effects and improved gut barrier function.

- Research Findings : In vitro studies showed that the addition of this compound to microbial fermentation systems increased volatile fatty acid production significantly, suggesting its role in enhancing gut health .

3.1 Enzymatic Hydrolysis

The biological activity of this compound is facilitated by specific enzymes produced by gut bacteria. Enzymes such as xylanases and β-xylosidases are crucial for breaking down xylan into xylooligosaccharides.

- Table 1: Enzymatic Activity on this compound

| Enzyme Type | Source | Activity Level |

|---|---|---|

| Xylanase | Bacteroides ovatus | High |

| β-xylosidase | Probiotic LAB | Moderate |

| Endoxylanase | RuXyn394 (from rumen) | Very High |

3.2 Binding Affinity

Recent studies have indicated that this compound binds to specific receptors in gut epithelial cells, potentially influencing nutrient absorption and signaling pathways related to metabolism .

4. Production and Applications

4.1 Production Methods

This compound is typically produced through enzymatic hydrolysis of xylan-rich biomass using various methods, including dilute acid treatment and enzymatic processes.

- Table 2: Production Yields from Different Substrates

| Substrate | Hydrolysis Method | Yield (%) |

|---|---|---|

| Corncob | Acid/Alkaline Treatment | 61.7 |

| Wheat Straw | Enzymatic Hydrolysis | 95.7 |

4.2 Industrial Applications

Beyond its prebiotic effects, this compound has potential applications in food technology as a sugar substitute and in the development of functional foods aimed at improving gut health.

5. Conclusion

This compound exhibits significant biological activity with promising implications for human health, particularly in promoting gut microbiota balance and enhancing digestive health through its prebiotic properties. Ongoing research into its enzymatic breakdown and metabolic pathways will further elucidate its role in nutrition and health.

Properties

IUPAC Name |

(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O21/c26-1-7(28)13(30)9(2-27)43-23-19(36)15(32)11(4-40-23)45-25-21(38)17(34)12(6-42-25)46-24-20(37)16(33)10(5-41-24)44-22-18(35)14(31)8(29)3-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14-,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYKZRBIPFMGGG-RMQOEOBNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.